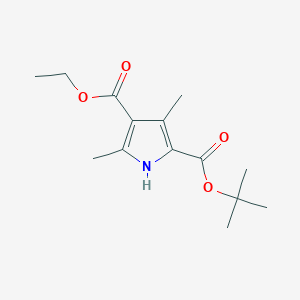

2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate

Cat. No. B1308577

Key on ui cas rn:

86770-31-2

M. Wt: 267.32 g/mol

InChI Key: CJXJFSNESZDOGK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08501962B2

Procedure details

Into a 10-L four necked round-bottomed flask equipped with a mechanical stirrer, a thermometer pocket and an air condenser, were charged tertiary butyl acetoacetate (1.0 Kg; 6.3 mole) and acetic acid (3.0 Lt). The solution was cooled to 0-5° C. and a previously dissolved solution of sodium nitrite (0.436 Kg; 6.3 mole) in 640 mL DM water into an addition funnel and added to the flask at a rate that the temperature does not exceed 5° C. After the addition, the solution was maintained for 90 minutes at 0-5° C. and slowly brought the reaction mixture to room temperature (25-30° C.) over a period of 4 hours. At this temperature, ethyl acetoacetate (0.824 Kg; 6.3 mole) was charged at once followed by Zinc powder (0.94 Kg; 14.4 mole) in ten equal lots below 70° C. After addition of zinc powder, the reaction mixture was maintained for 1-2 hours at 65-70° C. The resulting solution was cooled to 60° C. and quenched in a carboy containing 25.0 Lt DM water under stirring. The product was extracted with ethyl acetate and separated using separating funnel. The organic layer was then clarified by treating the product solution with activated charcoal followed by filtration through hyflow. The solvent was then recovered by distillation under diminished pressure and the traces were removed by the addition of methanol (500 ml) to the distillation flask and continued distillation under diminished pressure. The resulting product was triturated in 95% aqueous methanol (1.5 L) at 0-5° C. for 2 hours to get a crystalline product of formula-II.

[Compound]

Name

10-L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

sodium nitrite

Quantity

0.436 kg

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=O.C(O)(=O)C.[N:16]([O-])=O.[Na+].[C:20]([O:26][CH2:27][CH3:28])(=[O:25])[CH2:21][C:22]([CH3:24])=O>[Zn].O>[CH2:27]([O:26][C:20]([C:21]1[C:3]([CH3:5])=[C:2]([C:1]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6])[NH:16][C:22]=1[CH3:24])=[O:25])[CH3:28] |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

10-L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

1 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)C)(=O)OC(C)(C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Three

|

Name

|

sodium nitrite

|

|

Quantity

|

0.436 kg

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0.824 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)C)(=O)OCC

|

Step Five

|

Name

|

|

|

Quantity

|

0.94 kg

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

2.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

does not exceed 5° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution was maintained for 90 minutes at 0-5° C.

|

|

Duration

|

90 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(25-30° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of 4 hours

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was maintained for 1-2 hours at 65-70° C

|

|

Duration

|

1.5 (± 0.5) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting solution was cooled to 60° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenched in a carboy

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 25.0 Lt DM water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The product was extracted with ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

using separating funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by treating the product solution with activated charcoal

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

followed by filtration through hyflow

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The solvent was then recovered by distillation under diminished pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the traces were removed by the addition of methanol (500 ml) to the distillation flask

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distillation under diminished pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting product was triturated in 95% aqueous methanol (1.5 L) at 0-5° C. for 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to get a crystalline product of formula-II

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)OC(=O)C=1C(=C(NC1C)C(=O)OC(C)(C)C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |